Tuxobertinib

Description

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

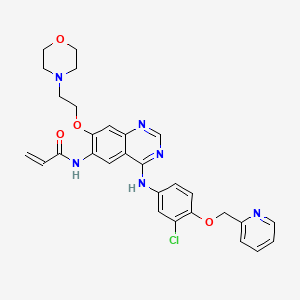

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29ClN6O4/c1-2-28(37)35-25-16-22-24(17-27(25)39-14-11-36-9-12-38-13-10-36)32-19-33-29(22)34-20-6-7-26(23(30)15-20)40-18-21-5-3-4-8-31-21/h2-8,15-17,19H,1,9-14,18H2,(H,35,37)(H,32,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBPKFXWOPYJPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)OCCN5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29ClN6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2414572-47-5 | |

| Record name | Tuxobertinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2414572475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tuxobertinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CE2107J4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tuxobertinib: A Deep Dive into its Mechanism of Action as a Selective Allosteric Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuxobertinib (BDTX-189) is a potent and selective, orally bioavailable, irreversible small-molecule inhibitor targeting oncogenic allosteric mutations of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Developed by Black Diamond Therapeutics, this compound was designed as a "MasterKey" inhibitor to target a family of previously undrugged, functionally similar oncogenic mutations in a tumor-agnostic manner. While its clinical development was discontinued, the preclinical data provides valuable insights into its mechanism of action and the therapeutic potential of targeting allosteric kinase mutations. This technical guide elucidates the core mechanism of action of this compound, supported by available preclinical data, experimental methodologies, and visual representations of its molecular interactions and cellular effects.

Core Mechanism of Action

This compound functions as a highly selective inhibitor of allosteric mutations in the EGFR and HER2 kinases. Unlike inhibitors that target the highly conserved ATP-binding site, this compound is designed to bind to a distinct, allosteric site created by specific oncogenic mutations. This approach confers selectivity for mutant, cancer-driving kinases while sparing the wild-type (WT) proteins, which are crucial for normal cellular function. This selectivity is anticipated to result in a wider therapeutic window and a more favorable toxicity profile compared to less selective kinase inhibitors.

The primary targets of this compound include:

-

EGFR and HER2 Exon 20 Insertion Mutations: These mutations are notoriously difficult to target with conventional ATP-competitive inhibitors.

-

Allosteric HER2 Mutations: These include mutations in the extracellular, transmembrane, and kinase domains that are not effectively addressed by existing therapies.

By irreversibly binding to these mutant kinases, this compound locks them in an inactive conformation, thereby inhibiting their downstream signaling pathways that are critical for tumor cell proliferation, survival, and growth.[1][2][3]

Quantitative Data

The potency and selectivity of this compound have been characterized through various preclinical assays. The following tables summarize the key quantitative data available.

Table 1: Kinase Inhibitory Potency of this compound

| Target Kinase | Dissociation Constant (Kd) (nM) | Assay Type |

| EGFR | 0.2 | Cell-free assay |

| HER2 | 0.76 | Cell-free assay |

| BLK | 13 | Cell-free assay |

| RIPK2 | 1.2 | Cell-free assay |

Data sourced from Selleck Chemicals and MedChemExpress.[1][3]

Table 2: In Vitro Cellular Activity of this compound

| Cell Line/Target | IC50 | Assay Type |

| ERBB Allosteric Mutant Oncogene Family | <100 nM | Antiproliferative Assay |

Data sourced from MedChemExpress.[3]

Table 3: In Vivo Antitumor Efficacy of this compound

| Tumor Model | Dosing Regimen | Outcome |

| Athymic nude mice with HER2 S310F Ba/F3 allograft tumors | 0-100 mg/kg, p.o., daily for 15 days | Dose-dependent tumor growth inhibition and regression |

| Athymic nude mice with CUTO-14 PDX tumors (EGFR ASV mutation) | 1-50 mg/kg, p.o., daily for 15 days | Dose-dependent tumor growth inhibition and regression |

Data sourced from MedChemExpress.[3]

Signaling Pathway Inhibition

This compound exerts its anticancer effects by inhibiting the downstream signaling pathways mediated by mutant EGFR and HER2. Recent studies have shown that this compound effectively reduces the phosphorylation levels of EGFR, as well as the key downstream signaling proteins ERK and AKT. This inhibition of the MAPK/ERK and PI3K/AKT pathways ultimately leads to the induction of apoptosis in cancer cells harboring these specific mutations.

Caption: this compound inhibits mutant EGFR/HER2, blocking MAPK and PI3K/AKT pathways.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard methodologies in kinase inhibitor drug discovery, the following protocols can be inferred.

Biochemical Kinase Assay (for Kd Determination)

Objective: To determine the binding affinity (Kd) of this compound to purified EGFR, HER2, and other kinases.

Methodology: A cell-free binding assay, such as a competition binding assay or a direct binding assay using a labeled form of the inhibitor, would be employed.

-

Reagents: Purified recombinant human EGFR and HER2 kinase domains (and other kinases for selectivity profiling), a fluorescently labeled tracer that binds to the kinase, and serial dilutions of this compound.

-

Procedure: a. The kinase, tracer, and varying concentrations of this compound are incubated in a microplate. b. The binding of the tracer to the kinase is measured using a suitable plate reader (e.g., fluorescence polarization). c. The displacement of the tracer by this compound is used to calculate the IC50, which can then be converted to a Kd value using the Cheng-Prusoff equation.

Cell-Based Proliferation Assay (for IC50 Determination)

Objective: To determine the concentration of this compound that inhibits 50% of the proliferation (IC50) of cancer cells harboring specific EGFR or HER2 mutations.

Methodology: A colorimetric or fluorometric cell viability assay would be used.

-

Cell Lines: Cancer cell lines expressing allosteric EGFR or HER2 mutations (e.g., Ba/F3 cells engineered to express specific mutations, or patient-derived cell lines like CUTO-14).

-

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a serial dilution of this compound for a period of 72 hours. c. A cell viability reagent (e.g., MTT, resazurin, or a reagent to measure ATP levels) is added to each well. d. The absorbance or fluorescence is measured using a microplate reader. e. The data is normalized to untreated controls, and the IC50 is calculated using a non-linear regression analysis.

In Vivo Xenograft Model Study

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology: A patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model in immunocompromised mice.

-

Animal Model: Athymic nude mice.

-

Tumor Implantation: a. For a CDX model, a suspension of cancer cells (e.g., Ba/F3-HER2 S310F) is injected subcutaneously into the flank of the mice. b. For a PDX model, a small piece of a patient's tumor (e.g., CUTO-14) is surgically implanted subcutaneously.

-

Treatment: a. Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups. b. This compound is administered orally, once daily, at various dose levels.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or after a set duration. The tumor growth inhibition is calculated for each treatment group.

Visualizations of Experimental and Logical Frameworks

Caption: Preclinical to clinical workflow for this compound development.

Caption: Logical flow from mutation to tumor regression with this compound.

Conclusion

This compound represents a significant advancement in the field of precision oncology, demonstrating the feasibility and potential of selectively targeting allosteric oncogenic mutations in EGFR and HER2. Its mechanism of action, characterized by potent and irreversible inhibition of these mutant kinases, leads to the blockade of critical downstream signaling pathways and subsequent tumor cell death. Although the clinical development of this compound has been halted, the wealth of preclinical data generated provides a strong rationale for the continued exploration of allosteric inhibitors as a therapeutic strategy for cancers driven by previously "undruggable" mutations. The insights gained from the study of this compound will undoubtedly inform the development of the next generation of targeted cancer therapies.

References

Tuxobertinib's Allosteric Mutation Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuxobertinib (BDTX-189) is a potent and selective, irreversible allosteric inhibitor designed to target a range of oncogenic mutations in the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Developed to spare wild-type (WT) EGFR, this compound demonstrated significant preclinical activity against a spectrum of allosteric mutations, including challenging exon 20 insertion mutations. This technical guide provides a comprehensive overview of the allosteric mutation selectivity of this compound, detailing its mechanism of action, quantitative inhibitory profile, and the experimental methodologies used in its preclinical characterization. While the clinical development of this compound was discontinued, the preclinical data offers valuable insights into the therapeutic potential of targeting allosteric mutations in EGFR and HER2.

Introduction: The Rationale for Allosteric Inhibition

Standard-of-care treatments for EGFR- and HER2-driven cancers have traditionally focused on ATP-competitive tyrosine kinase inhibitors (TKIs). While effective, these therapies are often limited by the emergence of resistance mutations within the ATP-binding pocket. Allosteric inhibitors, which bind to a site distinct from the active site, offer a promising strategy to overcome this challenge. By inducing conformational changes that inactivate the kinase, allosteric inhibitors can be effective against mutations that confer resistance to traditional TKIs.

This compound was designed as a "MasterKey" inhibitor to target a family of functionally similar allosteric mutations across different tumor types.[1] Its mechanism aimed to provide a therapeutic option for patients with tumors harboring these specific, often undrugged, oncogenic drivers.[2]

Mechanism of Action

This compound is an irreversible inhibitor that covalently binds to a cysteine residue within the allosteric site of mutant EGFR and HER2. This binding locks the kinase in an inactive conformation, thereby blocking downstream signaling pathways responsible for cell growth and proliferation. A key feature of this compound's design is its high selectivity for mutant forms of EGFR and HER2 over their wild-type counterparts, which was intended to minimize toxicities associated with non-selective EGFR inhibition, such as rash and diarrhea.

Quantitative Inhibitory Profile

This compound has demonstrated potent inhibition of a wide array of allosteric EGFR and HER2 mutations in preclinical studies. The following tables summarize the available quantitative data on its binding affinity and cellular potency.

Table 1: Binding Affinity (Kd) of this compound

| Target | Kd (nM) |

| EGFR | 0.2[3][4][5] |

| HER2 | 0.76[3][4][5] |

| BLK | 13[3][4][5] |

| RIPK2 | 1.2[3][4][5] |

Table 2: Cellular Antiproliferative Activity of this compound

| Target Family | IC50 |

| ERBB Allosteric Mutant Oncogene Family | <100 nM[3] |

Preclinical data presented at the 32nd EORTC-NCI-AACR Virtual Symposium highlighted that this compound potently and selectively inhibited a full spectrum of 48 allosteric EGFR and HER2 mutant variants, with an average selectivity of over 50-fold compared to wild-type EGFR.

Experimental Protocols

The following sections detail the general methodologies employed in the preclinical characterization of this compound.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of this compound against purified EGFR and HER2 kinase domains.

General Protocol (Irreversible Inhibitor):

-

Enzyme and Substrate Preparation: Recombinant human EGFR and HER2 kinase domains (wild-type and mutant variants) are expressed and purified. A suitable peptide or protein substrate is prepared in assay buffer.

-

Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

-

Reaction Initiation: The kinase, substrate, and this compound are incubated together in the presence of ATP to initiate the phosphorylation reaction. For irreversible inhibitors, a pre-incubation step of the kinase and inhibitor may be included before the addition of ATP and substrate to assess time-dependent inactivation.

-

Reaction Termination and Detection: The reaction is stopped after a defined period. The amount of phosphorylated substrate is quantified using methods such as:

-

ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.

-

HTRF® (Homogeneous Time-Resolved Fluorescence): Utilizes fluorescence resonance energy transfer between a europium-labeled antibody that detects the phosphorylated substrate and an allophycocyanin-labeled streptavidin that binds to a biotinylated substrate.

-

-

Data Analysis: The IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assays

Objective: To assess the ability of this compound to inhibit the growth of cancer cell lines harboring specific EGFR or HER2 mutations.

General Protocol:

-

Cell Culture: Human cancer cell lines expressing specific EGFR or HER2 mutations (e.g., Ba/F3 cells engineered to express HER2 S310F) are cultured in appropriate media.[3]

-

Cell Seeding: Cells are seeded into 96-well or 384-well plates at a predetermined density.

-

Compound Treatment: The following day, cells are treated with a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: Cells are incubated for a period of 72 to 120 hours.

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as:

-

MTS/XTT Assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.

-

-

Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

General Protocol:

-

Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice) are used.

-

Tumor Implantation: Human cancer cells or patient-derived tumor fragments (PDX) harboring the target mutations (e.g., HER2 S310F Ba/F3 allografts or CUTO-14 PDX expressing EGFR ASV) are implanted subcutaneously or orthotopically into the mice.[3]

-

Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at various dose levels and schedules (e.g., daily).[3] The control group receives a vehicle solution.

-

Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be excised for further analysis (e.g., Western blotting to assess target engagement).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the EGFR/HER2 signaling pathway and a general workflow for the preclinical evaluation of a kinase inhibitor like this compound.

Caption: EGFR/HER2 signaling cascade and the point of intervention by this compound.

References

- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. [PDF] Computational and Functional Analyses of HER2 Mutations Reveal Allosteric Activation Mechanisms and Altered Pharmacologic Effects | Semantic Scholar [semanticscholar.org]

- 4. Activating HER2 mutations as emerging targets in multiple solid cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational and Functional Analyses of HER2 Mutations Reveal Allosteric Activation Mechanisms and Altered Pharmacologic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Tuxobertinib (BDTX-189): A Technical Overview for the Treatment of Non-Small Cell Lung Cancer with Allosteric EGFR and HER2 Mutations

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuxobertinib (BDTX-189) is a potent, selective, and irreversible small molecule inhibitor designed to target a range of allosteric oncogenic mutations in the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These mutations, including the challenging exon 20 insertions, are found in a subset of non-small cell lung cancer (NSCLC) patients and are often associated with resistance to standard EGFR tyrosine kinase inhibitors (TKIs). Preclinical data demonstrated significant anti-tumor activity and selectivity for these mutant forms over wild-type (WT) EGFR. A Phase 1/2 clinical trial, MasterKey-01 (NCT04209465), was initiated to evaluate the safety and efficacy of this compound in patients with advanced solid tumors harboring these mutations. While the trial provided initial pharmacokinetic and safety data, along with preliminary signs of anti-cancer activity, its development was discontinued by the sponsor. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, available clinical findings, and detailed experimental methodologies.

Introduction

The discovery of activating mutations in the EGFR gene has revolutionized the treatment of NSCLC, leading to the development of highly effective EGFR TKIs. However, a subset of patients harbors non-classical mutations, such as insertions in exon 20 of EGFR and HER2, which alter the drug-binding pocket and confer resistance to approved first and second-generation TKIs. This compound was developed by Black Diamond Therapeutics as a "MasterKey" inhibitor to address this unmet need by targeting a family of allosteric EGFR and HER2 mutations.

Mechanism of Action

This compound is an orally bioavailable, ATP-competitive, and irreversible inhibitor of allosteric EGFR and HER2 mutants.[1][2] Its mechanism relies on forming a covalent bond with a cysteine residue in the active site of the kinase, leading to sustained inhibition of downstream signaling pathways. A key feature of this compound is its high selectivity for mutant forms of EGFR and HER2 over their wild-type counterparts, which was intended to provide a wider therapeutic window and reduce toxicities associated with WT EGFR inhibition, such as skin rash and diarrhea.[3][4]

Signaling Pathway

Preclinical Data

This compound demonstrated potent and selective inhibition of a wide range of allosteric EGFR and HER2 mutations in preclinical studies.

Biochemical and Cellular Activity

In cell-free and cell-based assays, this compound showed high potency against various allosteric mutants.

| Parameter | Value | Target(s) | Source |

| Binding Affinity (Kd) | |||

| 0.2 nM | EGFR | [5] | |

| 0.76 nM | HER2 | [5] | |

| 13 nM | BLK | [5] | |

| 1.2 nM | RIPK2 | [5] | |

| Cellular Potency (IC50) | <100 nM | ERBB allosteric mutant oncogene family | [6] |

| Selectivity | >50-fold | Mutant EGFR/HER2 vs. WT-EGFR | [4] |

Table 1: Preclinical Potency and Selectivity of this compound.

In Vivo Efficacy

This compound demonstrated dose-dependent tumor growth inhibition and regression in various in vivo models.

| Model Type | Mutation | Treatment | Outcome | Source |

| Engineered Allograft | HER2 S310F | 0-100 mg/kg, p.o. daily for 15 days | Dose-dependent tumor growth inhibition and regression | [3][6] |

| Patient-Derived Xenograft (PDX) | EGFR Exon 20 Insertion | 1-50 mg/kg, p.o. daily for 15 days | Dose-dependent tumor growth inhibition and regression | [3][6] |

Table 2: In Vivo Anti-Tumor Activity of this compound.

Clinical Development

This compound was evaluated in the Phase 1/2 MasterKey-01 clinical trial (NCT04209465). The trial was terminated due to a "strategic business decision" by the sponsor.[7]

MasterKey-01 Trial Design

Clinical Pharmacokinetics and Safety

Initial data from the Phase 1 portion of the MasterKey-01 trial were presented at the 2021 ASCO Annual Meeting.[8][9]

| Parameter | Finding | Source |

| Absorption | Rapidly absorbed | [8] |

| Half-life (t1/2) | 1.3 - 4.4 hours | [8] |

| Dose Proportionality | Dose-dependent increases in exposure from 200 to 800 mg QD | [10] |

| Food Effect | Administration with a high-fat meal increased AUC ~1.7-fold | [10] |

| Recommended Phase 2 Dose (Preliminary) | 800 mg once daily (non-fasting) | [8] |

| Safety | Favorable tolerability profile; no dose-limiting toxicities at ≤800 mg QD. Most common drug-related adverse events were gastrointestinal (low grade and manageable). | [8] |

Table 3: Summary of Phase 1 Clinical Data for this compound.

Clinical Efficacy

Preliminary efficacy data from the Phase 1 trial was limited.

| Tumor Type | Mutation | Prior Therapies | Dose | Outcome | Source |

| NSCLC | EGFR Exon 20 Insertion | Poziotinib | 800 mg QD | Confirmed Partial Response (53% tumor regression) | [11] |

Table 4: Preliminary Efficacy of this compound in NSCLC.

Experimental Protocols

The following are representative protocols for key experiments used in the preclinical evaluation of a kinase inhibitor like this compound, based on standard methodologies.

Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound against a panel of human kinases.

Methodology: A radiometric or luminescence-based kinase assay (e.g., ADP-Glo™) is used.

-

Assay Setup: Kinase reactions are set up in a multi-well plate format (e.g., 384-well). Each well contains a specific purified kinase, its corresponding substrate, and ATP.

-

Compound Addition: this compound is added at a fixed concentration (e.g., 1 µM) to screen for off-target activity.

-

Reaction Initiation and Incubation: The reaction is initiated by adding a mixture of ATP (e.g., radiolabeled [γ-³³P]ATP) and the appropriate substrate. The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

-

Detection:

-

Radiometric Assay: The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter.

-

ADP-Glo™ Assay: The amount of ADP produced is quantified via a luminescence-based reaction.

-

-

Data Analysis: The percentage of kinase activity inhibition is calculated relative to a vehicle control (e.g., DMSO). For kinases showing significant inhibition, a dose-response curve is generated by testing a range of this compound concentrations to determine the IC₅₀ value.

Cell Proliferation Assay (Ba/F3 Cells)

Objective: To assess the inhibitory effect of this compound on the proliferation of cells driven by specific EGFR or HER2 mutations.

Methodology: The IL-3 dependent murine pro-B cell line, Ba/F3, is engineered to express specific human EGFR or HER2 mutations, rendering them IL-3 independent for survival and proliferation.

-

Cell Seeding: Engineered Ba/F3 cells are seeded into 96-well plates in IL-3-free medium.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: Plates are incubated for 72 hours at 37°C in a humidified CO₂ incubator.

-

Viability Assessment: Cell viability is measured using a luminescence-based assay that quantifies ATP content (e.g., CellTiter-Glo®).

-

Data Analysis: Luminescence signals are normalized to the vehicle control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Western Blot Analysis of Downstream Signaling

Objective: To confirm that this compound inhibits the phosphorylation of EGFR/HER2 and downstream signaling proteins.

Methodology:

-

Cell Culture and Treatment: NSCLC cells harboring relevant EGFR/HER2 mutations are serum-starved overnight and then treated with various concentrations of this compound for a specified time (e.g., 2 hours). Cells are then stimulated with EGF (e.g., 100 ng/mL for 15 minutes) where appropriate.

-

Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of EGFR, HER2, AKT, and ERK. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software.

Patient-Derived Xenograft (PDX) Model Efficacy Study

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Model Establishment: Fresh tumor tissue from an NSCLC patient with a confirmed EGFR exon 20 insertion mutation is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID). Tumors are allowed to grow to a specified volume (e.g., 150-200 mm³).

-

Randomization and Treatment: Mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally, once daily, at various dose levels.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²). Body weight is also monitored as an indicator of toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion

This compound is a selective, irreversible inhibitor of allosteric EGFR and HER2 mutations, which showed promise in preclinical models of NSCLC harboring these challenging alterations. The initial Phase 1 clinical data demonstrated a manageable safety profile and preliminary signs of efficacy. However, the discontinuation of its development highlights the challenges in translating preclinical potential into clinical success for targeted therapies in genetically defined, and often rare, cancer subtypes. The data and methodologies associated with this compound remain valuable for the ongoing research and development of next-generation inhibitors for EGFR- and HER2-mutant NSCLC.

References

- 1. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]

- 2. Black Diamond Therapeutics to Join 4 Investor Conferences | BDTX Stock News [stocktitan.net]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Document [sec.gov]

- 5. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Item - Patient-derived xenograft experimental protocol. - Public Library of Science - Figshare [plos.figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Black Diamond Therapeutics Presents Phase 1 Pharmacokinetic, Safety, and Preliminary Efficacy Data of BDTX-189 in Advanced Solid Tumors Harboring EGFR or HER2 Alterations - Black Diamond Therapeutics, Inc. [investors.blackdiamondtherapeutics.com]

Kinase Profiling of Tuxobertinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Tuxobertinib (formerly BDTX-189) is a potent, orally bioavailable, and irreversible small-molecule inhibitor designed to selectively target allosteric mutations of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3] Developed by Black Diamond Therapeutics, this compound showed promise in preclinical studies for treating cancers driven by these specific oncogenic mutations while sparing wild-type (WT) EGFR, potentially leading to a better safety profile.[1][3] This document provides a technical guide to the kinase profiling of this compound, summarizing available data, outlining experimental methodologies, and visualizing its targeted signaling pathway.

Quantitative Kinase Inhibition Profile

This compound has demonstrated high potency against its primary targets, EGFR and HER2, as well as off-target activity against B-lymphoid tyrosine kinase (BLK) and receptor-interacting serine/threonine-protein kinase 2 (RIPK2). The dissociation constants (Kd) from cell-free assays are summarized below.

| Kinase Target | Dissociation Constant (Kd) in nM |

| EGFR | 0.2 |

| HER2 | 0.76 |

| RIPK2 | 1.2 |

| BLK | 13 |

Table 1: Quantitative Kinase Inhibition Data for this compound. Data sourced from cell-free assays.[2][4]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor, irreversibly binding to the active site of its target kinases.[3] Its primary mechanism involves the inhibition of signaling pathways driven by allosteric mutations in EGFR and HER2, which are members of the ErbB family of receptor tyrosine kinases. These mutations can lead to constitutive activation of downstream pathways, promoting cell proliferation and survival. By selectively targeting these mutant forms, this compound aimed to halt these oncogenic signals.

The diagram below illustrates the simplified signaling cascade initiated by HER2 and EGFR. Activation of these receptors leads to the recruitment of signaling molecules that trigger key downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, both of which are central to cell growth and survival.

Figure 1: this compound Inhibition of the HER2/EGFR Signaling Pathway.

Experimental Protocols

While specific, detailed experimental protocols for the kinase profiling of this compound are not extensively published, the determination of dissociation constants (Kd) for kinase inhibitors typically involves well-established methodologies such as cell-free binding assays. A generalized workflow for such an assay is described below.

Generalized Kinase Binding Assay (e.g., KINOMEscan™)

This type of assay is a competition binding assay that quantitatively measures the ability of a compound to bind to a panel of kinases.

Materials:

-

Recombinant human kinases

-

Immobilized ligand (ATP-competitive) that binds to the active site of the kinases

-

This compound (or other test compounds) at various concentrations

-

DNA-tagged kinases

-

Quantitative PCR (qPCR) reagents and instrument

Workflow:

Figure 2: Generalized Workflow for a Competition Binding Assay.

Methodology:

-

Assay Preparation: A panel of recombinant human kinases is prepared. Each kinase is tagged with a unique DNA identifier. An ATP-competitive ligand is immobilized on a solid support (e.g., beads).

-

Binding Competition: The DNA-tagged kinase is incubated with the immobilized ligand and a range of concentrations of the test compound (this compound). This compound competes with the immobilized ligand for binding to the active site of the kinase.

-

Separation and Quantification: After incubation, the solid support is washed to remove any unbound kinase. The kinase that remains bound to the immobilized ligand is then eluted.

-

Data Analysis: The amount of eluted kinase is quantified by measuring the amount of its corresponding DNA tag using qPCR. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for that kinase. A dissociation constant (Kd) can then be calculated by plotting the percentage of bound kinase against the concentration of the test compound.

Clinical Development Status

It is important to note that the clinical development of this compound was discontinued. The phase I/II MasterKey-01 trial in solid tumors was terminated by the sponsor, Black Diamond Therapeutics, in October 2022.[5] Despite its promising preclinical profile, the compound did not advance to later stages of clinical development.

References

- 1. This compound | C29H29ClN6O4 | CID 154824631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound - Black Diamond Therapeutics - AdisInsight [adisinsight.springer.com]

Tuxobertinib's Pharmacodynamic Profile in Preclinical Cancer Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuxobertinib (BDTX-189) is a potent, selective, and irreversible small molecule inhibitor designed to target a range of allosteric oncogenic mutations in the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] Preclinical data have demonstrated its ability to inhibit these mutant kinases with high selectivity over wild-type (WT) EGFR, leading to dose-dependent anti-tumor activity in various cancer models. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in these preclinical settings, presenting available quantitative data, detailing experimental methodologies, and visualizing key cellular pathways and experimental designs. While the clinical development of this compound was discontinued, the preclinical findings offer valuable insights into the therapeutic potential of targeting allosteric ERBB mutations.

Mechanism of Action and Target Profile

This compound is an orally bioavailable, irreversible inhibitor that covalently binds to the ATP-binding site of EGFR and HER2 kinases.[2][3] Its design as a "MasterKey inhibitor" allows it to target a family of functionally similar allosteric mutations that are found across various solid tumors.[1] These mutations occur outside the canonical ATP-binding pocket and are not effectively targeted by many existing tyrosine kinase inhibitors (TKIs).[4]

Kinase Inhibitory Potency

This compound has demonstrated potent inhibition of its primary targets, EGFR and HER2, as well as other kinases such as BLK and RIPK2, in cell-free assays.[1]

| Target | Dissociation Constant (Kd) (nM) |

| EGFR | 0.2[1] |

| HER2 | 0.76[1] |

| BLK | 13[1] |

| RIPK2 | 1.2[1] |

| Table 1: In vitro binding affinity of this compound to select kinases. |

Cellular Antiproliferative Activity

In cell-based assays, this compound has shown potent antiproliferative activity against a broad panel of cancer cell lines harboring allosteric ERBB mutations. For this family of mutations, the half-maximal inhibitory concentration (IC50) is reported to be less than 100 nM. A key feature of this compound is its high selectivity for mutant EGFR over wild-type EGFR, with an average selectivity of over 50-fold observed in cellular assays. This selectivity is crucial for minimizing toxicities associated with the inhibition of wild-type EGFR, a common limitation of other EGFR inhibitors.

In Vivo Pharmacodynamics and Efficacy

This compound has demonstrated significant anti-tumor efficacy in various preclinical cancer models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). These studies have shown dose-dependent tumor growth inhibition and regression at well-tolerated doses.[1]

Xenograft Model Studies

| Cancer Model | Mutation | Animal Model | Dosing Regimen | Outcome |

| Allograft | HER2 S310F | Athymic Nude Mice | 0-100 mg/kg, p.o., daily for 15 days | Dose-dependent tumor growth inhibition and regression. |

| PDX | EGFR ASV | Athymic Nude Mice | 1-50 mg/kg, p.o., daily for 15 days | Dose-dependent tumor growth inhibition and regression. |

| Table 2: Summary of in vivo efficacy of this compound in preclinical cancer models. |

Signaling Pathway Inhibition

This compound exerts its anti-cancer effects by inhibiting the downstream signaling pathways driven by oncogenic EGFR and HER2 mutations. The binding of this compound to these receptors prevents their autophosphorylation and subsequent activation of key signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation, survival, and growth.

Experimental Protocols

In Vitro Kinase Binding Assay

-

Objective: To determine the binding affinity (Kd) of this compound to purified kinases.

-

Methodology: A cell-free binding assay was utilized. Specific details of the assay format (e.g., KINOMEscan™, LanthaScreen™) are not publicly available. Generally, such assays involve incubating the test compound with a panel of purified kinases and measuring the displacement of a labeled ligand or the inhibition of kinase activity.

-

Data Analysis: The dissociation constant (Kd) is calculated from the concentration-response curves.

In Vitro Cell Proliferation Assay

-

Objective: To assess the antiproliferative activity (IC50) of this compound in cancer cell lines.

-

Cell Lines: A panel of 48 cell lines expressing various allosteric ErbB mutations was tested.

-

Methodology: Cancer cells were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified duration (typically 72 hours). Cell viability was assessed using a colorimetric or luminescent assay (e.g., MTS, CellTiter-Glo®).

-

Data Analysis: The IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

-

Animal Model: Athymic nude mice were used.

-

Tumor Implantation:

-

Allograft Model: Ba/F3 cells engineered to express the HER2 S310F mutation were implanted subcutaneously.

-

PDX Model: Patient-derived xenograft tissue from a tumor expressing the EGFR ASV mutation (CUTO-14) was implanted subcutaneously.

-

-

Drug Administration: this compound was administered orally (p.o.) via gavage once daily for 15 consecutive days.

-

Efficacy Assessment: Tumor volumes were measured regularly using calipers. Body weight was monitored as an indicator of toxicity. At the end of the study, tumors were excised and may have been used for pharmacodynamic biomarker analysis (e.g., Western blotting for phosphorylated EGFR/HER2).

-

Data Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group. Statistical significance was determined using appropriate statistical tests.

Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship

Preclinical pharmacokinetic studies of this compound were designed to achieve rapid absorption and fast elimination.[4] This profile was intended to maintain target occupancy and a sustained pharmacodynamic effect while minimizing prolonged drug exposure that could lead to off-target toxicities.[4] Clinical pharmacokinetic data from the Phase 1 MasterKey-01 trial showed that this compound had rapid absorption and a short elimination half-life, which was consistent with the preclinical predictions.[4] The exposures achieved at the 800 mg once-daily dose in humans were within the target efficacious range defined by the mouse models harboring allosteric ErbB mutated tumors.[4]

Conclusion

The preclinical pharmacodynamic data for this compound highlight its potential as a potent and selective inhibitor of a wide range of allosteric EGFR and HER2 mutations. The observed in vitro and in vivo anti-tumor activity, coupled with a favorable selectivity profile, provided a strong rationale for its clinical investigation. Although the development of this compound has been discontinued, the wealth of preclinical data generated serves as a valuable resource for the ongoing development of next-generation inhibitors targeting these challenging oncogenic drivers. The detailed understanding of its mechanism of action and pharmacodynamic properties can inform the design of future therapies aimed at overcoming resistance and improving outcomes for patients with cancers harboring allosteric ERBB mutations.

References

- 1. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]

- 2. portal.gdc.cancer.gov [portal.gdc.cancer.gov]

- 3. c.peervoice.com [c.peervoice.com]

- 4. Black Diamond Therapeutics to Present Pre-Clinical Data on Lead Product Candidate BDTX-189 at the 32nd EORTC-NCI-AACR Virtual Symposium - BioSpace [biospace.com]

Methodological & Application

Application Notes and Protocols for Determining Tuxobertinib (BDTX-189) IC50 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuxobertinib (BDTX-189) is a potent and selective, irreversible inhibitor of allosteric oncogenic mutations in the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] These mutations are known drivers in various solid tumors. As a "MasterKey" inhibitor, this compound is designed to target a family of these mutations.[3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in relevant cancer cell lines, along with data presentation guidelines and visualizations of the experimental workflow and associated signaling pathways.

Data Presentation

Table 1: Representative IC50 Values of this compound in Cancer Cell Lines Harboring EGFR/HER2 Allosteric Mutations

| Cell Line Model | Cancer Type | Target Mutation | Reported IC50 (nM) |

| Ba/F3 engineered | Pro-B cell line | HER2 (Allosteric mutants) | < 100 |

| Patient-Derived Xenograft (PDX) models | Various Solid Tumors | EGFR (Exon 20 insertions) | Efficacious at tolerated doses |

| Patient-Derived Xenograft (PDX) models | Various Solid Tumors | HER2 (Allosteric mutants) | Efficacious at tolerated doses |

Disclaimer: The data in this table is illustrative and based on general statements from preclinical studies. For specific IC50 values, it is recommended to perform the experiments outlined in the protocols below.

Experimental Protocols

The following are detailed protocols for determining the IC50 value of this compound in adherent cancer cell lines using common cell viability assays.

Cell Viability Assay using MTT

This protocol is adapted from standard MTT assay procedures.

Materials:

-

This compound (BDTX-189)

-

Cancer cell lines with known EGFR/HER2 allosteric mutations

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.

-

Determine cell concentration and viability using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. It is recommended to use a broad concentration range initially (e.g., 0.1 nM to 10 µM) to determine the approximate IC50, followed by a narrower range in subsequent experiments.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

-

After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time can be optimized depending on the cell line's doubling time.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell Viability Assay using CellTiter-Glo®

This protocol provides a luminescent-based method for determining cell viability.

Materials:

-

This compound (BDTX-189)

-

Cancer cell lines with known EGFR/HER2 allosteric mutations

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

White, opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Follow the same cell seeding protocol as described for the MTT assay, using white, opaque-walled 96-well plates suitable for luminescence readings.

-

-

Compound Preparation and Treatment:

-

Prepare and add this compound dilutions and controls to the wells as described in the MTT assay protocol.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

CellTiter-Glo® Assay:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the data and determine the IC50 value as described for the MTT assay.

-

Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Simplified EGFR/HER2 Signaling Pathway and Inhibition by this compound

Caption: Inhibition of EGFR/HER2 signaling by this compound.

References

- 1. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Black Diamond Therapeutics Announces Preclinical Data Presentations on BDTX-189 and BDTX-1535 at American Association for Cancer Research Annual Meeting - Black Diamond Therapeutics, Inc. [investors.blackdiamondtherapeutics.com]

Application Notes and Protocols for Tuxobertinib Xenograft Mouse Model

These application notes provide a detailed protocol for a xenograft mouse model to evaluate the in vivo efficacy of Tuxobertinib, a potent and selective inhibitor of allosteric EGFR and HER2 oncogenic mutations.[1][2][3] This document is intended for researchers, scientists, and drug development professionals working in oncology and preclinical studies.

Introduction

This compound (formerly BDTX-189) is an orally bioavailable, irreversible small molecule inhibitor that selectively targets oncogenic allosteric mutations in the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][4] These mutations can act as oncogenic drivers in various solid tumors. This compound was designed to spare wild-type EGFR, potentially leading to a better safety profile.[1] Preclinical studies have demonstrated its ability to induce dose-dependent regression of tumors harboring these specific mutations in xenograft models.[2][3]

This document outlines a detailed protocol for establishing a xenograft mouse model using a suitable cancer cell line with a relevant EGFR or HER2 allosteric mutation and for assessing the anti-tumor activity of this compound.

Signaling Pathway

This compound inhibits the downstream signaling pathways activated by mutant EGFR and HER2. Ligand binding to these receptors leads to dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This phosphorylation creates docking sites for adaptor proteins like Grb2 and Shc, which in turn activate key signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[5][] These pathways are crucial for cell proliferation, survival, and migration. By binding to the ATP-binding pocket of the mutant kinases, this compound prevents their phosphorylation and subsequent activation of these downstream pathways, thereby inhibiting tumor growth.[5]

References

- 1. This compound | C29H29ClN6O4 | CID 154824631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Black Diamond Therapeutics - AdisInsight [adisinsight.springer.com]

- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BDTX-189 in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDTX-189 is an investigational, orally bioavailable, irreversible small molecule inhibitor designed to selectively target allosteric mutations of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These mutations, including HER2 allosteric mutations and EGFR/HER2 exon 20 insertions, are found in a variety of solid tumors, such as non-small cell lung cancer (NSCLC), and often confer resistance to existing targeted therapies. BDTX-189 is engineered to spare wild-type EGFR, potentially leading to a more favorable safety profile.[1]

Patient-derived xenograft (PDX) models, established by implanting tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a valuable preclinical platform. These models are known to better recapitulate the heterogeneity and molecular characteristics of the original patient tumor compared to traditional cell line-derived xenografts. This document provides detailed application notes and protocols for utilizing PDX models to evaluate the efficacy of BDTX-189.

Mechanism of Action and Targeted Signaling Pathways

BDTX-189 exerts its anti-tumor activity by inhibiting the downstream signaling pathways that are constitutively activated by allosteric HER2 mutations and EGFR/HER2 exon 20 insertion mutations. These mutations lead to uncontrolled cell proliferation and survival, primarily through the PI3K/AKT and MAPK/ERK pathways.

Allosteric HER2 mutations, such as S310F, can induce ligand-independent dimerization of the HER2 receptor, leading to its constitutive activation.[2][3][4] Similarly, EGFR exon 20 insertion mutations, like A767-V769dupASV, cause a conformational change in the kinase domain, resulting in its continuous activation.[5][6] BDTX-189 is designed to specifically bind to and inhibit these mutant forms of EGFR and HER2, thereby blocking the aberrant downstream signaling.

Signaling Pathway Diagrams

Caption: BDTX-189 Inhibition of Allosteric HER2 (S310F) Mutant Signaling.

Caption: BDTX-189 Inhibition of EGFR Exon 20 Insertion (ASV) Mutant Signaling.

Preclinical Efficacy of BDTX-189 in PDX Models

Preclinical studies have demonstrated the dose-dependent anti-tumor activity of BDTX-189 in PDX models harboring relevant EGFR and HER2 mutations.

Summary of In Vivo Efficacy Data

| PDX Model | Mutation | Treatment | Dosing Schedule | Tumor Growth Inhibition/Regression |

| CUTO-14 | EGFR A767-V769dupASV | BDTX-189 | Once Daily (QD) | Dose-dependent tumor growth inhibition and regression observed.[7] |

| HER2 S310F | HER2 S310F | BDTX-189 | Once Daily (QD) | Dose-dependent tumor growth inhibition and regression observed.[7] |

Detailed In Vivo Efficacy Data

CUTO-14 PDX Model (EGFR A767-V769dupASV)

| Treatment Group | Day 0 Tumor Volume (mm³) (Estimated) | Day 15 Tumor Volume (mm³) (Estimated) | Percent Change (%) (Estimated) |

| Vehicle | ~150 | ~1200 | ~700 |

| BDTX-189 (1 mpk) | ~150 | ~1000 | ~567 |

| BDTX-189 (3 mpk) | ~150 | ~700 | ~367 |

| BDTX-189 (10 mpk) | ~150 | ~400 | ~167 |

| BDTX-189 (30 mpk) | ~150 | ~100 | -33 |

| BDTX-189 (50 mpk) | ~150 | <50 | >-67 |

HER2 S310F Xenograft Model

| Treatment Group | Day 0 Tumor Volume (mm³) (Estimated) | Day 15 Tumor Volume (mm³) (Estimated) | Percent Change (%) (Estimated) |

| Vehicle | ~200 | ~1400 | ~600 |

| BDTX-189 (20 mpk) | ~200 | ~800 | ~300 |

| BDTX-189 (30 mpk) | ~200 | ~400 | ~100 |

| BDTX-189 (40 mpk) | ~200 | ~100 | -50 |

| BDTX-189 (50 mpk) | ~200 | <50 | >-75 |

Note: The quantitative data in the tables above are estimated from the tumor growth inhibition graphs presented by Black Diamond Therapeutics.[7] "mpk" denotes mg/kg.

Experimental Protocols

I. Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the general procedure for establishing PDX models from fresh patient tumor tissue.

Materials:

-

Fresh tumor tissue from consented patients

-

Immunodeficient mice (e.g., NOD/SCID, NSG)

-

Sterile phosphate-buffered saline (PBS)

-

Antibiotics (e.g., penicillin/streptomycin)

-

Matrigel (optional)

-

Surgical instruments (scalpels, forceps)

-

Anesthesia

-

Calipers for tumor measurement

Procedure:

-

Tissue Acquisition and Transport:

-

Collect fresh tumor tissue from surgical resection or biopsy under sterile conditions.

-

Place the tissue in a sterile container with transport medium (e.g., PBS with antibiotics) on ice.

-

Process the tissue within 2-6 hours of collection.

-

-

Tumor Processing:

-

In a sterile biosafety cabinet, wash the tumor tissue with cold PBS containing antibiotics.

-

Remove any non-tumor tissue (e.g., fat, necrotic tissue).

-

Mince the tumor into small fragments (approximately 2-3 mm³).

-

-

Implantation:

-

Anesthetize the immunodeficient mouse.

-

Make a small incision in the skin of the flank.

-

Create a subcutaneous pocket using blunt dissection.

-

(Optional) Mix the tumor fragments with Matrigel.

-

Implant one to two tumor fragments into the subcutaneous pocket.

-

Close the incision with surgical clips or sutures.

-

-

Monitoring and Passaging:

-

Monitor the mice regularly for tumor growth by visual inspection and caliper measurements.

-

Once the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.

-

Aseptically resect the tumor.

-

A portion of the tumor can be cryopreserved for future use, fixed for histological analysis, or used for the next passage.

-

For subsequent passages, repeat the tumor processing and implantation steps.

-

II. BDTX-189 Efficacy Studies in PDX Models

This protocol describes a typical in vivo efficacy study of BDTX-189 in established PDX models.

Materials:

-

Established PDX models with desired EGFR or HER2 mutations

-

BDTX-189 formulated for oral administration

-

Vehicle control

-

Oral gavage needles

-

Calipers

-

Animal balance

Procedure:

-

Animal Acclimation and Tumor Implantation:

-

Acclimate immunodeficient mice to the facility for at least one week.

-

Implant tumor fragments from a selected PDX line subcutaneously into the flanks of the mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly.

-

When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).

-

-

Treatment Administration:

-

Prepare the required concentrations of BDTX-189 and the vehicle control.

-

Administer BDTX-189 or vehicle control orally (e.g., once daily) at the predetermined doses.

-

Record the body weight of the mice at least twice a week to monitor for toxicity.

-

-

Tumor Measurement and Data Collection:

-

Measure tumor dimensions with calipers at least twice a week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Calculate tumor growth inhibition (TGI) at the end of the study.

-

Perform statistical analysis to determine the significance of the treatment effect.

-

Experimental Workflow Diagram

Caption: Workflow for PDX Model Establishment and BDTX-189 Efficacy Studies.

Conclusion

Patient-derived xenograft models represent a critical tool for the preclinical evaluation of targeted therapies like BDTX-189. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust in vivo studies to further characterize the efficacy of BDTX-189 against tumors harboring allosteric EGFR and HER2 mutations. The ability of PDX models to mirror the complexity of human tumors offers a valuable platform for translational research and the development of novel cancer therapeutics.

References

- 1. onclive.com [onclive.com]

- 2. Identification of an Activating Mutation in the Extracellular Domain of HER2 Conferring Resistance to Pertuzumab - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The HER2 S310F Mutant Can Form an Active Heterodimer with the EGFR, Which Can Be Inhibited by Cetuximab but Not by Trastuzumab as well as Pertuzumab - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Biochemical analysis of EGFR exon20 insertion variants insASV and insSVD and their inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]

Application Notes and Protocols for In Vivo Studies of Tuxobertinib

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of Tuxobertinib (BDTX-189), a potent and selective inhibitor of allosteric Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) oncogenic mutations. The following sections detail recommended dosages, experimental protocols, and safety considerations for preclinical in vivo studies.

Introduction to this compound

This compound is an orally available, irreversible small molecule inhibitor designed to target a range of allosteric ErbB oncogenic driver mutations, including those in EGFR and HER2.[1] These mutations are found in various solid tumors. This compound has demonstrated potent and selective inhibition of these mutant variants while sparing wild-type EGFR, suggesting the potential for a favorable safety profile.[1] Preclinical data has shown dose-dependent tumor growth inhibition and regression in xenograft models harboring HER2 S310F and EGFR exon 20 insertion mutations.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical in vivo studies of this compound.

Table 1: this compound In Vivo Efficacy in Xenograft Models [2]

| Animal Model | Tumor Model | Treatment Group (Dosage) | Administration Route | Dosing Schedule | Outcome |

| Athymic Nude Mice | HER2 S310F Ba/F3 Allograft | 0-100 mg/kg | Oral (p.o.) | Daily for 15 days | Dose-dependent tumor growth inhibition and regression |

| Athymic Nude Mice | CUTO-14 PDX (EGFR ASV) | 1-50 mg/kg | Oral (p.o.) | Daily for 15 days | Dose-dependent tumor growth inhibition and regression |

Table 2: this compound In Vivo Safety and Tolerability

| Animal Model | Dosage Range | Administration Route | Dosing Schedule | Observed Toxicities |

| Athymic Nude Mice | Up to 100 mg/kg | Oral (p.o.) | Daily | Well-tolerated at efficacious doses.[3] Specific toxicities not detailed in publicly available data. |

Experimental Protocols

This section outlines a general protocol for an in vivo efficacy study of this compound using a xenograft mouse model. This protocol is a composite based on standard practices and should be adapted to specific experimental needs and institutional guidelines.

Animal Models and Husbandry

-

Species: Athymic Nude (nu/nu) or other immunocompromised mice (e.g., NOD/SCID).

-

Age/Weight: 6-8 weeks old, 20-25g.

-

Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Food and water should be provided ad libitum.

-

Acclimatization: Animals should be acclimated for at least one week before the start of the experiment.

Cell Culture and Tumor Implantation

-

Cell Lines: Use cell lines engineered to express the target mutations (e.g., Ba/F3 with HER2 S310F) or patient-derived xenograft (PDX) tissue (e.g., CUTO-14 with EGFR ASV).

-

Cell Preparation: Culture cells in appropriate media and harvest during the logarithmic growth phase. Resuspend cells in a suitable vehicle (e.g., a mixture of media and Matrigel) at the desired concentration.

-

Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) into the flank of each mouse. For PDX models, small tumor fragments can be implanted subcutaneously.

Tumor Growth Monitoring and Randomization

-

Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.

-

Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

This compound Formulation and Administration

-

Formulation: A sample formulation for oral and intraperitoneal injection involves preparing a stock solution of this compound in DMSO. For a working solution, the DMSO stock is mixed with PEG300, followed by Tween-80, and finally saline.[2]

-

Administration: Administer this compound or vehicle control orally (p.o.) via gavage.

Efficacy and Toxicity Assessment

-

Efficacy: Continue to measure tumor volume throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

-

Toxicity: Monitor animal health daily. Record body weight 2-3 times per week as an indicator of toxicity. Note any clinical signs of distress. At the end of the study, major organs can be collected for histopathological analysis.

Study Endpoints

-

The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration of treatment.

-

Individual animals may be euthanized if tumors become ulcerated or if they show signs of significant distress or weight loss.

Visualizations

Signaling Pathway

Caption: this compound inhibits mutant EGFR/HER2 signaling pathways.

Experimental Workflow

Caption: Workflow for in vivo efficacy study of this compound.

References

Preparing Tuxobertinib for Oral Gavage: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuxobertinib (BDTX-189) is a potent and selective small-molecule inhibitor of allosteric epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) oncogenic mutations.[1][2] As an orally bioavailable compound, its preclinical evaluation necessitates a robust and reproducible method for oral gavage administration.[3] Due to its poor solubility in aqueous solutions, a key challenge lies in the preparation of a stable and homogenous formulation suitable for in vivo studies. This document provides detailed application notes and protocols for the preparation of this compound for oral gavage, ensuring consistent dosing and maximizing its therapeutic potential in research settings.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is crucial for appropriate handling and formulation.

| Property | Value | Source |

| Molecular Formula | C29H29ClN6O4 | PubChem |

| Molecular Weight | 561.0 g/mol | PubChem[3] |

| Appearance | Solid | - |

| Water Solubility | Insoluble | Selleck Chemicals[1] |

| Ethanol Solubility | Insoluble | Selleck Chemicals[1] |

| DMSO Solubility | 25 mg/mL (44.56 mM) to 41.67 mg/mL (74.27 mM) | Selleck Chemicals, MedChemExpress[1][2] |

This compound Signaling Pathway

This compound selectively targets allosteric mutations in EGFR and HER2, which are receptor tyrosine kinases.[1][3] Inhibition of these receptors blocks downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[3]

Recommended Vehicles for Oral Gavage

Given this compound's poor water solubility, several vehicle formulations can be employed to create a suitable suspension or solution for oral administration. The choice of vehicle can impact drug exposure and should be selected based on the specific experimental requirements.

| Vehicle Component | Purpose | Common Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | Solubilizing agent | 5-10% | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[1][2] |

| Polyethylene Glycol 300 (PEG300) | Co-solvent/vehicle | 30-40% | A commonly used vehicle for poorly soluble compounds.[4] |

| Tween 80 (Polysorbate 80) | Surfactant/emulsifier | 5% | Helps to create a stable suspension. |

| Saline (0.9% NaCl) | Diluent | 45-50% | Used to bring the formulation to the final volume. |

| Corn Oil | Lipid-based vehicle | 90% | An alternative for lipophilic compounds.[5] |

| 20% SBE-β-CD in Saline | Solubilizing agent | 90% | Captisol® can enhance the solubility of hydrophobic drugs. |

Experimental Protocols for this compound Formulation

Below are detailed protocols for preparing this compound for oral gavage. It is recommended to prepare fresh formulations for each experiment to ensure stability and potency.

Protocol 1: PEG300/Tween 80-Based Suspension

This protocol yields a suspended solution and is suitable for many preclinical models.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Polyethylene Glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing: Accurately weigh the required amount of this compound powder.

-

Initial Solubilization: Dissolve the this compound powder in DMSO. For example, to prepare a 2.08 mg/mL final concentration, a stock of 20.8 mg/mL in DMSO can be made.[2]

-

Addition of PEG300: In a separate tube, add the required volume of PEG300. While vortexing, slowly add the this compound/DMSO solution to the PEG300.

-

Addition of Tween 80: Add the required volume of Tween 80 to the mixture and vortex thoroughly to ensure a homogenous solution.

-

Final Dilution: Add the final volume of saline to the mixture and vortex again. The final composition should be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

-

Homogenization: If precipitation occurs, use sonication to aid dissolution and create a uniform suspension.[2]

Protocol 2: Corn Oil-Based Formulation

This protocol provides a clear solution for lipophilic compounds.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Corn Oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh the required amount of this compound powder.

-

Initial Solubilization: Dissolve the this compound in DMSO.

-

Dilution in Corn Oil: While vortexing, slowly add the this compound/DMSO solution to the corn oil to achieve the final desired concentration. A common final vehicle composition is 10% DMSO and 90% Corn Oil.[2]

Experimental Workflow for Formulation Preparation

The following diagram illustrates the general workflow for preparing this compound for oral gavage.

Stability and Storage

-

It is highly recommended to prepare fresh formulations on the day of use.

-

If short-term storage is necessary, store the formulation at 2-8°C and protect it from light.

-

Before administration, bring the formulation to room temperature and vortex thoroughly to ensure homogeneity.

-

This compound stock solutions in DMSO can be stored at -20°C for up to 6 months or -80°C for up to one year.[2]

Safety Precautions

-

Handle this compound powder in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

By following these detailed application notes and protocols, researchers can confidently prepare this compound for oral gavage, ensuring accurate and reproducible results in their preclinical studies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C29H29ClN6O4 | CID 154824631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for CRISPR-Cas9 Screening with Tuxobertinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuxobertinib (formerly BDTX-189) is a potent and selective inhibitor targeting allosteric oncogenic mutations in the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] As an irreversible small molecule inhibitor, it has shown potential in overcoming resistance to other targeted therapies.[3] CRISPR-Cas9 genome-wide screening is a powerful tool to identify genes that, when knocked out, confer sensitivity or resistance to a particular drug. This document provides a detailed framework for conducting CRISPR-Cas9 screens with this compound to elucidate mechanisms of resistance and identify novel therapeutic targets.

Key Applications

-

Identification of Resistance Mechanisms: Uncover genes and pathways that, when inactivated, lead to resistance to this compound treatment.

-